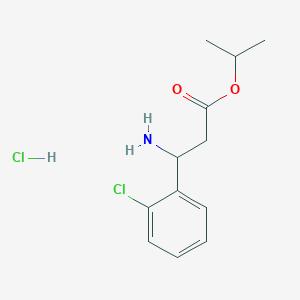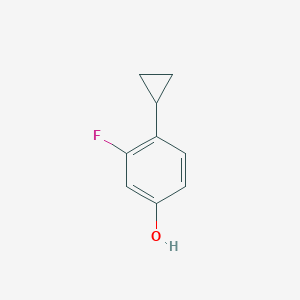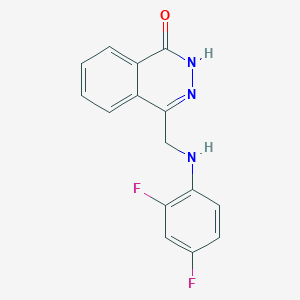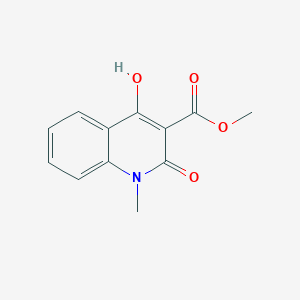![molecular formula C19H19ClN4O3S2 B2497730 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024618-15-2](/img/structure/B2497730.png)
5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, novel synthetic routes have been developed to synthesize derivatives such as 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks (R. Al-Salahi & D. Geffken, 2011). Similar approaches can be adapted for the synthesis of compounds with complex structures like the one .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including thiazole and quinazoline moieties. The structure has been confirmed through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing insights into the compound's conformation and electronic properties. For example, studies on similar molecules have shown how structural modifications can influence biological activity and interactions with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, to form a wide range of derivatives with different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications. For instance, reactions involving halogens and chalcogen tetrahalides have been employed to introduce new functional groups into the quinazolinone framework, leading to the formation of novel derivatives with distinct chemical properties (N. Kut et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for its formulation into practical applications. Studies have shown that structural modifications can significantly affect these physical properties, enabling the tuning of the compound's characteristics for specific uses (A. Markosyan et al., 2018).
Applications De Recherche Scientifique
Quinazolinone Derivatives as H1-Antihistaminic Agents
Quinazolinone derivatives have been synthesized and investigated for their potential as H1-antihistaminic agents. Various studies have synthesized novel quinazolinone compounds and tested their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. For example, compounds like OT5 and PC5, derived from quinazolinone, were found to offer substantial protection against bronchospasm and exhibited negligible sedation compared to traditional antihistamines such as chlorpheniramine maleate. This indicates the potential of quinazolinone derivatives as leading molecules for the development of new classes of H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2013), (Alagarsamy & Parthiban, 2012).
Quinazolinone Derivatives as Antifertility Agents
Quinazolinone Derivatives in Medicinal Chemistry
Quinazolinone and its derivatives are a significant class of heterocyclic compounds, found in many naturally occurring alkaloids and extensively studied for their biological activities. They have been used to create a variety of novel compounds with potential medicinal applications. For instance, novel quinazolinone derivatives have been synthesized and shown to exhibit antibacterial activity against various pathogens. The structural versatility and stability of the quinazolinone nucleus make it a valuable scaffold for developing new medicinal agents, though solubility remains a challenge for medicinal chemists and formulation scientists (Tiwary et al., 2016).
Quinazolinone Derivatives as Disease-Modifying Antirheumatic Drugs
Quinazolinone derivatives have also been investigated for their potential as disease-modifying antirheumatic drugs (DMARDs). Studies involved synthesizing various quinoline and quinazoline derivatives and evaluating their anti-inflammatory effects using animal models. Certain compounds, especially those with imidazole or triazole moieties, showed potent anti-inflammatory effects, indicating the potential of quinazolinone derivatives as DMARDs. This highlights the broad spectrum of pharmacological activities associated with quinazolinone derivatives and their potential in treating inflammatory diseases (Baba et al., 1996).
Propriétés
IUPAC Name |
5-[(2-chloro-1,3-thiazol-4-yl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-9(2)15-17(25)23-16-11-5-13(26-3)14(27-4)6-12(11)22-19(24(15)16)29-8-10-7-28-18(20)21-10/h5-7,9,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVBOKKUVKBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CSC(=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

